

Cyanine5.5 Alkyne Chloride: A Technical Guide for Advanced Bio-Labeling

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Compound of Interest

Compound Name: *Cyanine5.5 alkyne chloride*

Cat. No.: *B12278790*

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CAS Number: 1628790-37-3

This technical guide provides an in-depth overview of Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared (NIR) fluorescent dye crucial for modern biological research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental protocols for its application in bio-labeling, and a summary of its key characteristics.

Cyanine5.5 alkyne is a specialized derivative of the popular Cy5.5 dye, featuring a terminal alkyne group. This functional group enables the dye to be covalently conjugated to molecules containing an azide group via a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2]} This bioorthogonal reaction is widely employed for the precise labeling of a diverse range of biomolecules, including proteins, nucleic acids, and glycans, both in vitro and in vivo.^[3]

Core Properties and Specifications

Cyanine5.5 alkyne chloride is valued for its spectral properties in the near-infrared range, which allows for deep tissue penetration and minimizes background autofluorescence from biological samples.^[4] This makes it an ideal probe for in vivo imaging and other sensitive fluorescence-based assays.^{[4][5]}

Property	Value	Reference(s)
CAS Number	1628790-37-3	[5][6][7]
Molecular Formula	C43H46ClN3O	[5][6]
Molecular Weight	656.30 g/mol	[5][6]
Excitation Wavelength (Ex)	~678 - 684 nm	[6][7]
Emission Wavelength (Em)	~694 - 710 nm	[5][6]
Extinction Coefficient (ϵ)	~198,000 L·mol ⁻¹ ·cm ⁻¹	[6]
Fluorescence Quantum Yield (Φ)	~0.2	[6]
Solubility	Good in organic solvents (DMF, DMSO, acetonitrile); practically insoluble in water.	[6][8]
Storage Conditions	-20°C in the dark for up to 24 months.	[7]

Experimental Protocol: Labeling of Azide-Modified Biomolecules

The following protocol provides a general framework for the copper-catalyzed click chemistry reaction to label azide-modified biomolecules with **Cyanine5.5 alkyne chloride**. Optimization may be required for specific applications.

Materials:

- **Cyanine5.5 alkyne chloride**
- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

- Sodium ascorbate
- Reaction Buffer (e.g., phosphate-buffered saline, PBS)
- DMSO or DMF for dissolving the dye
- Purification system (e.g., size-exclusion chromatography column)

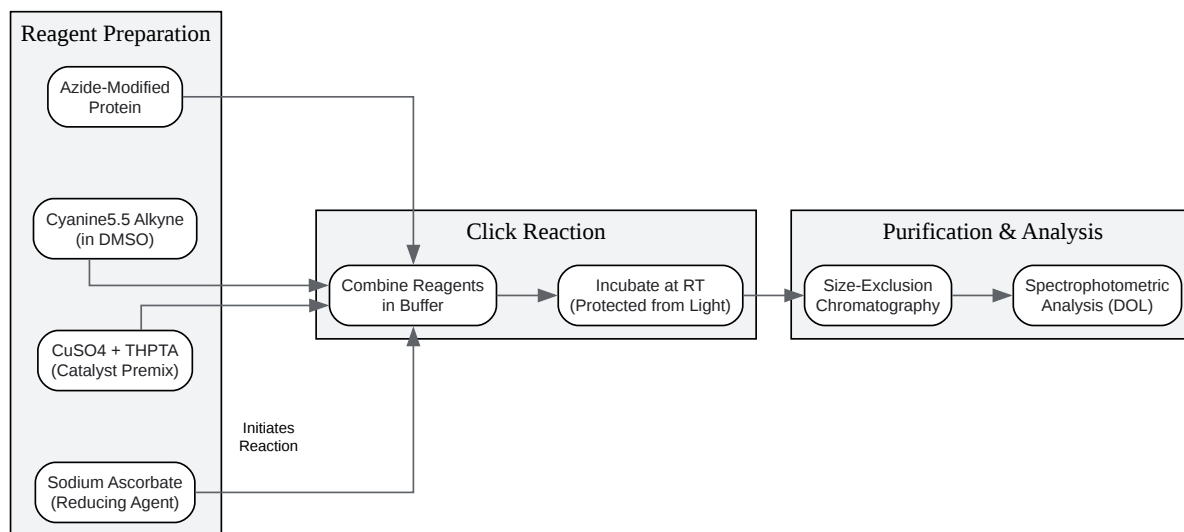
Procedure:

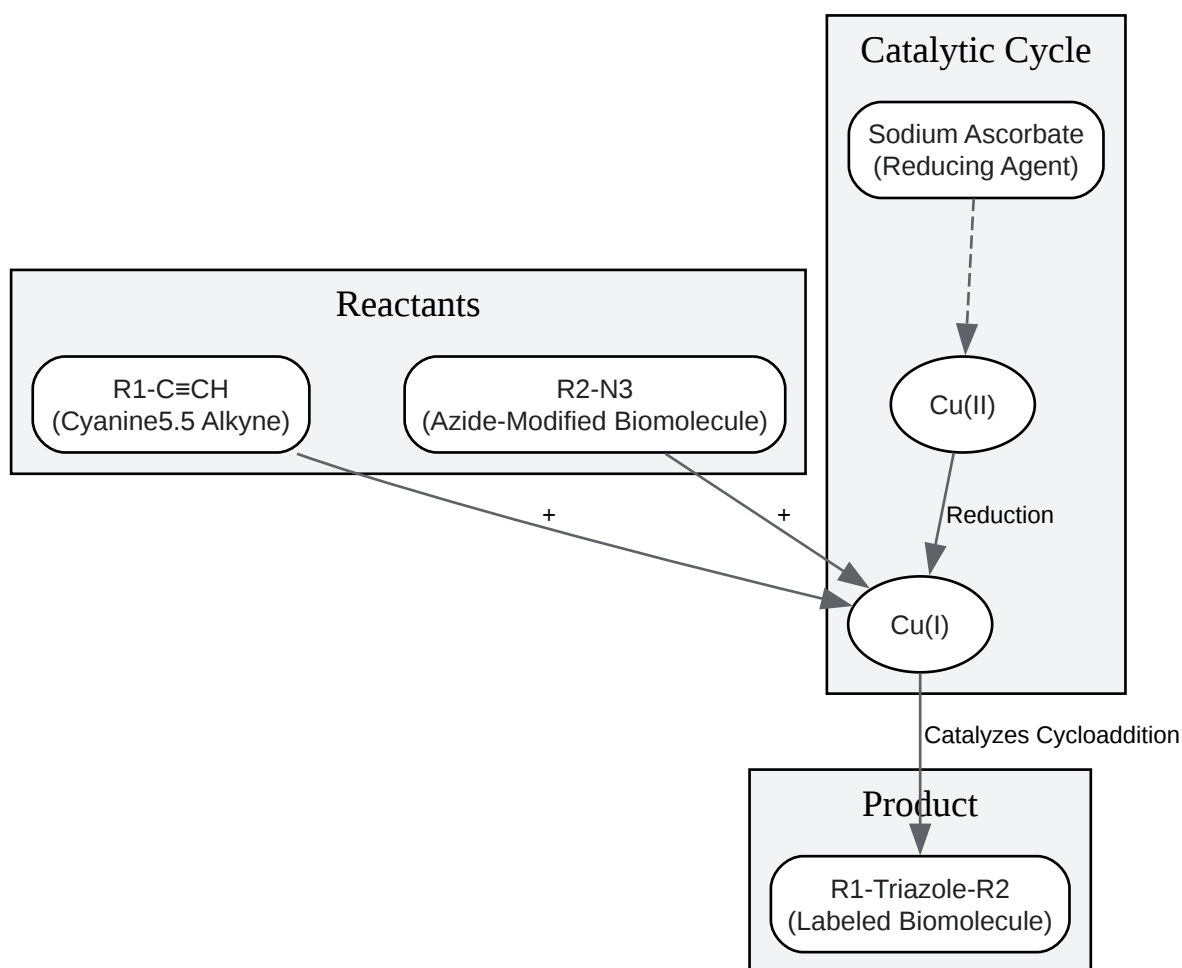
- Preparation of Stock Solutions:
 - Dissolve **Cyanine5.5 alkyne chloride** in anhydrous DMSO or DMF to a stock concentration of 10 mM.
 - Prepare a stock solution of your azide-modified biomolecule in a suitable reaction buffer.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
 - Add the Cyanine5.5 alkyne stock solution to the reaction mixture. The molar ratio of dye to biomolecule may need to be optimized.
 - Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common molar ratio is 1:5 (CuSO₄:THPTA).[9]
 - Add the copper catalyst premix to the reaction tube.
- Initiation and Incubation:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9]

- Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[\[10\]](#)
- Purification of the Labeled Conjugate:
 - Following incubation, purify the Cyanine5.5-labeled biomolecule from unreacted dye and catalyst components. Size-exclusion chromatography is a commonly used method for this purpose.[\[9\]](#)
- Analysis and Quantification:
 - The degree of labeling can be determined by measuring the absorbance of the purified conjugate at both the protein absorption maximum (~280 nm) and the Cyanine5.5 absorption maximum (~678 nm).[\[9\]](#)

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for labeling an azide-modified protein with Cyanine5.5 alkyne.





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